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Abstract

Brolamfetamine, also known as DOB (2,5-Dimethoxy-4-bromoamphetamine), is a potent and
long-acting psychedelic substance. Its classification is rooted in its distinct chemical structure,
which defines it as both a phenethylamine and a member of the specific DOx family of
compounds. This technical guide provides a detailed examination of Brolamfetamine's
structural classification, its pharmacological activity at serotonergic receptors, and the
experimental methodologies used for its characterization. Quantitative data on receptor affinity
and functional potency are presented, alongside visualizations of its signaling pathways and
common experimental workflows, to offer a comprehensive resource for the scientific
community.

Chemical Classification

Brolamfetamine's identity is fundamentally derived from its molecular architecture. It belongs
to the broad class of phenethylamines, which are characterized by a core phenethylamine
skeleton. Further substitution on this skeleton places it within the more specific amphetamine
subclass and subsequently into the DOx family of potent psychedelic agents.
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e Phenethylamine Core: The foundational structure is phenethylamine, consisting of a phenyl
ring attached to an amino group via a two-carbon chain. This core structure is shared by a
vast number of neuroactive compounds, including neurotransmitters and various classes of
drugs[1].

o Amphetamine Subclass: Brolamfetamine is technically a substituted amphetamine. The
defining feature of an amphetamine is the presence of a methyl group at the alpha carbon
(the carbon atom adjacent to the amino group) of the phenethylamine backbone[1]. This
modification generally increases the compound's metabolic stability and potency.

o DOx Family: The "DOx" designation refers to a series of psychedelic amphetamines
characterized by the presence of two methoxy (-OCHs) groups at the 2 and 5 positions of the
phenyl ring, and a variable substituent at the 4 position[2]. In the case of Brolamfetamine
(DOB), the "B" signifies a bromine atom at this 4-position[3][4]. Other members of this family
include DOM (methyl substituent) and DOI (iodine substituent)[2][5].
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Figure 1: Hierarchical classification of Brolamfetamine.

Pharmacodynamics and Quantitative Data

Brolamfetamine's psychedelic effects are primarily mediated by its activity as a potent agonist
at serotonin 5-HTz receptors, particularly the 5-HT2a subtype[1][3]. Its high affinity and efficacy
at this receptor are central to its pharmacological profile.

Receptor Binding Affinity

Receptor binding assays are used to determine the affinity of a ligand (in this case,
Brolamfetamine) for a specific receptor. The inhibition constant (Ki) is a measure of this
affinity; a lower Ki value indicates a higher binding affinity.
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Receptor Subtype Binding Affinity (Ki, nM) Reference
5-HT1a 2,550-7,904 [3]
5-HT1e 556-1,427 [3]
5-HT2a 63 (for DOB) [6]

8 - 1700 (for related
5-HT2a ) [7]
phenethylamines)

15 - 900 (for related
5-HT2C ) [7]
phenethylamines)

Note: Data for Brolamfetamine itself is limited in publicly accessible literature; values for
closely related compounds are provided for context where direct data is unavailable.

Functional Activity: Potency and Efficacy

Functional assays measure the biological response elicited by a ligand binding to its receptor.
Potency is the concentration of a drug required to produce 50% of its maximal effect (ECso),
while efficacy (Emax) is the maximum possible effect the drug can produce[8]. Brolamfetamine

Is a potent partial agonist at 5-HTza receptors.

Efficacy (% of Full
Receptor Subtype Potency (ECso, nM) . Reference
Agonist)
2 - 990 (for related Full (89-95%) and
5-HT2a [7]

3C-O amphetamines) Partial Agonists

Bromo-Dragonfly:

5-HT2a Not Specified [9]
0.05
) Partial to Full (20-
5-HT2B Submicromolar [7]
101%)

Note: Brolamfetamine (DOB) has been shown to have a higher efficacy in triggering
downstream effects mediated by 5-HT2 receptors compared to its analogue DOI[3].
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Experimental Protocols

The characterization of Brolamfetamine's pharmacology relies on established in vitro
methodologies. The following represents a generalized protocol for determining receptor
binding affinity and functional potency.

General Workflow for In Vitro Characterization

The process begins with cultured cells engineered to express the target receptor. These cells
are then used in binding and functional assays to quantify the drug's interaction and effect.

In Vitro Pharmacological Workflow

Cell Membrane ’/: ini
Preparation ™

Data Analysis
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Results
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Figure 2: General experimental workflow for receptor characterization.

Radioligand Binding Affinity Assay

» Objective: To determine the binding affinity (Ki) of Brolamfetamine for a target receptor
(e.g., 5-HTz2a).

o Materials:

o Cell membranes from a cell line (e.g., HEK293) stably or transiently expressing the human
5-HT2a receptor.

o A specific radioligand (e.g., [¥H]ketanserin).

o Brolamfetamine hydrochloride solutions of varying concentrations.
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o Assay buffer and filtration apparatus.

e Procedure: a. Cell membranes are incubated in the assay buffer with a fixed concentration of
the radioligand and varying concentrations of the test compound (Brolamfetamine). b. The
mixture is incubated to allow binding to reach equilibrium. c. The reaction is terminated by
rapid filtration through glass fiber filters, separating bound from free radioligand. d. The
radioactivity trapped on the filters is quantified using liquid scintillation counting. e. Non-
specific binding is determined in the presence of a high concentration of a non-labeled
competing ligand.

o Data Analysis: The concentration of Brolamfetamine that inhibits 50% of the specific
radioligand binding (ICso) is determined. The Ki is then calculated using the Cheng-Prusoff
equation.

Inositol Phosphate (IP) Accumulation Functional Assay

o Objective: To determine the potency (ECso) and efficacy (Emax) of Brolamfetamine at a Gg-
coupled receptor like 5-HTza.

o Materials:

o

Intact cells expressing the 5-HT2a receptor.

[¢]

[BH]myo-inositol for metabolic labeling.

o

Brolamfetamine solutions of varying concentrations.

[e]

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

o

lon-exchange chromatography columns.

o Procedure: a. Cells are pre-labeled by incubating them overnight with [3H]myo-inositol. b. On
the day of the experiment, cells are washed and pre-incubated with a buffer containing LiCl.
c. Cells are then stimulated with varying concentrations of Brolamfetamine for a defined
period. d. The reaction is terminated, and the cells are lysed. e. The total accumulated
[3H]inositol phosphates are separated from free [3H]inositol using anion-exchange
chromatography. f. The amount of [3H]IPs is quantified by scintillation counting.
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Data Analysis: A dose-response curve is generated by plotting IP accumulation against the
logarithm of Brolamfetamine concentration. The ECso and Emax values are determined from
this curve using non-linear regression.

Primary Signaling Pathway

The 5-HT2a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gaq pathway. Agonist binding, including by Brolamfetamine, initiates a cascade of intracellular

events that ultimately leads to neuronal excitation.

Receptor Activation: Brolamfetamine binds to and activates the 5-HTza receptor.

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the
alpha subunit of the associated Gq protein, causing the Gag subunit to dissociate.

PLC Activation: The activated Gaq subunit stimulates the enzyme Phospholipase C (PLC).

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)
into two second messengers: inositol trisphosphate (IPs) and diacylglycerol (DAG).

Downstream Effects:

o IPs binds to receptors on the endoplasmic reticulum, triggering the release of intracellular
calcium (Ca?*) stores.

o DAG and elevated Caz* levels synergistically activate Protein Kinase C (PKC), which
phosphorylates various cellular proteins, modulating their activity.

Interestingly, while this is the canonical pathway, some evidence suggests that

Brolamfetamine (DOB) does not produce protein kinase C (PKC) activation in the brains of

rodents in vivo, unlike other serotonergic compounds such as MDMA[3]. This may indicate

biased agonism, where the ligand preferentially activates certain downstream pathways over

others, or engagement of alternative signaling cascades.
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Figure 3: The canonical Gg-coupled signaling pathway for the 5-HT2a receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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